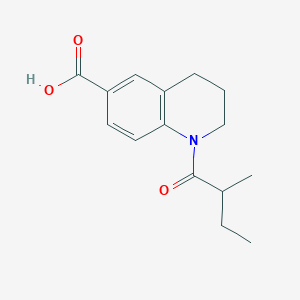
1-(2-Methylbutanoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Overview
Description
2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid. It’s classified as a short-chain fatty acid and has the chemical formula CH3CH2CH(CH3)CO2H . It exists in two enantiomeric forms, ®- and (S)-2-methylbutanoic acid .
Synthesis Analysis
Racemic 2-methylbutanoic acid can be prepared by a Grignard reaction using 2-chlorobutane and carbon dioxide . It was the target of the first enantioselective synthesis in 1904 .Molecular Structure Analysis
The molecular formula of 2-Methylbutanoic acid is C5H10O2 . The structure of this compound can be represented as CH3CH2CH(CH3)CO2H .Physical And Chemical Properties Analysis
2-Methylbutanoic acid is a clear colorless liquid with a density of 0.94 g/cm3 at 20 °C . It has a melting point of -90 °C and a boiling point of 176 °C . The log P value, which is a measure of the compound’s lipophilicity, is 1.18 .Safety And Hazards
2-Methylbutanoic acid is labeled with the signal word “Danger” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H312, H314, indicating that it is harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage .
properties
IUPAC Name |
1-(2-methylbutanoyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-10(2)14(17)16-8-4-5-11-9-12(15(18)19)6-7-13(11)16/h6-7,9-10H,3-5,8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNWRBDOKXLMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCCC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbutanoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




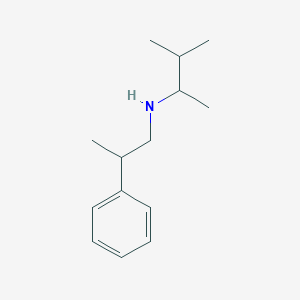
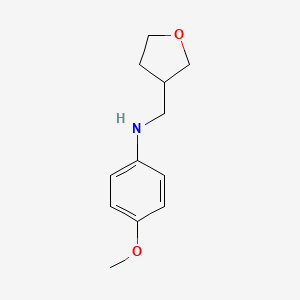
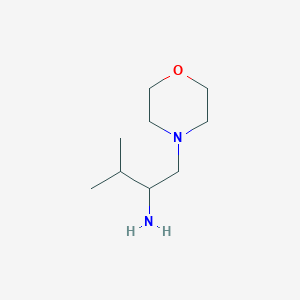
![3-[(2-Fluorophenyl)sulfanyl]propanamide](/img/structure/B1462492.png)
![(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1462494.png)
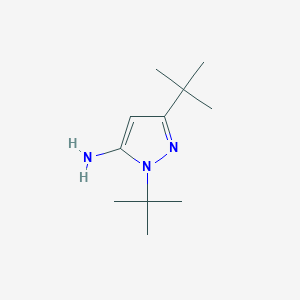
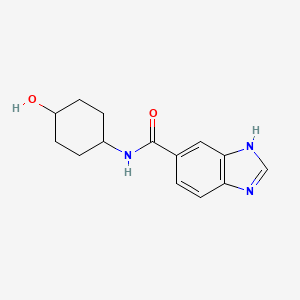
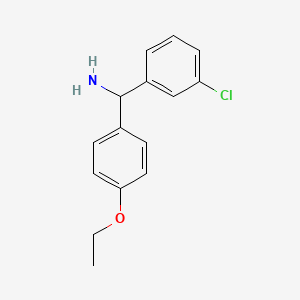

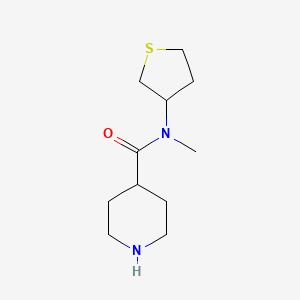
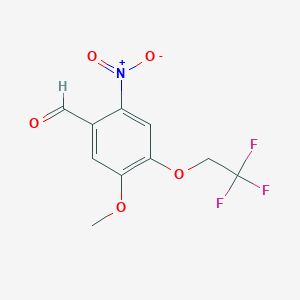
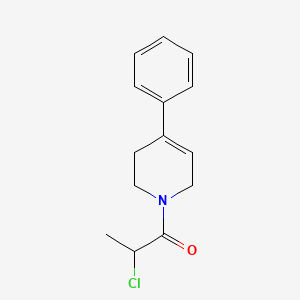
![2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B1462507.png)